molecular formula C22H36O2 B10767158 (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid

(4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid

Cat. No.: B10767158
M. Wt: 332.5 g/mol
InChI Key: DFNQVYRKLOONGO-DLKMBKFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-4,10,13,16-Docosatetraenoic Acid: is a long-chain polyunsaturated fatty acid. It is a minor component of rat testis lipids and is known for its unique structure, which includes multiple double bonds at specific positions along the carbon chain . This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-4,10,13,16-Docosatetraenoic Acid typically involves the use of specific starting materials and reagents to introduce the desired double bonds at the correct positions. One common method involves the use of Wittig reactions to form the double bonds, followed by hydrogenation and other steps to achieve the final product .

Industrial Production Methods: : Industrial production of cis-4,10,13,16-Docosatetraenoic Acid may involve the extraction from natural sources, such as fish oil or rat testis lipids, followed by purification and refinement processes. Advanced techniques like gas chromatography and mass spectrometry are often used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: cis-4,10,13,16-Docosatetraenoic Acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the double bonds, converting them into single bonds.

    Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents like bromine can be used for substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroperoxides, while reduction can produce saturated fatty acids .

Mechanism of Action

The mechanism of action of cis-4,10,13,16-Docosatetraenoic Acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific receptors and enzymes, modulating various signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : cis-4,10,13,16-Docosatetraenoic Acid is unique due to its specific double bond positions and its presence in rat testis lipids. Its distinct structure and biological activities set it apart from other similar compounds .

Properties

IUPAC Name

(4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNQVYRKLOONGO-DLKMBKFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCC/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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